molecular formula C8H8BrFO B13591539 (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B13591539
M. Wt: 219.05 g/mol
InChI Key: QFVPIDFXSBXICP-YFKPBYRVSA-N
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Description

(S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol is a chiral compound featuring a bromine and fluorine substituent on a phenyl ring, with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Chiral Synthesis: Introduction of the ethan-1-ol moiety with control over the stereochemistry to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as:

  • Use of specific catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions.
  • Purification steps to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

  • Oxidation products: Corresponding ketones or aldehydes.
  • Reduction products: Dehalogenated compounds.
  • Substitution products: Compounds with new functional groups replacing bromine or fluorine.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying the effects of halogenated compounds on biological systems.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of bromine and fluorine atoms can significantly affect its binding affinity and activity.

Comparison with Similar Compounds

  • (S)-1-(3-Chloro-2-fluorophenyl)ethan-1-ol
  • (S)-1-(3-Bromo-2-chlorophenyl)ethan-1-ol
  • (S)-1-(3-Bromo-2-methylphenyl)ethan-1-ol

Comparison:

    Structural Differences: Variations in halogen substituents (chlorine, bromine, fluorine) can lead to differences in reactivity and biological activity.

    Unique Properties: The specific combination of bromine and fluorine in (S)-1-(3-Bromo-2-fluorophenyl)ethan-1-ol may confer unique properties such as higher lipophilicity or altered electronic effects.

Conclusion

This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows for interesting chemical reactions and potential uses in research and industry. Further studies and detailed literature reviews are necessary to fully understand its properties and applications.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1S)-1-(3-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m0/s1

InChI Key

QFVPIDFXSBXICP-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)Br)F)O

Canonical SMILES

CC(C1=C(C(=CC=C1)Br)F)O

Origin of Product

United States

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